BenchChemオンラインストアへようこそ!

tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate

Physicochemical profiling Lipophilicity Building block selection

tert‑Butyl 3‑amino‑2‑isopropylazetidine‑1‑carboxylate (CAS 1368336‑57‑5) is a chiral, orthogonally protected azetidine derivative featuring a sterically demanding isopropyl group at the C‑2 position, a free primary amine at C‑3, and a Boc‑protected ring nitrogen [REFS‑1]. With a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g mol⁻¹, it belongs to the class of 2‑alkyl‑3‑aminoazetidine building blocks that are increasingly employed in medicinal chemistry for the construction of constrained peptidomimetics and sp³‑rich scaffolds [REFS‑2].

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
Cat. No. B15068539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCC(C)C1C(CN1C(=O)OC(C)(C)C)N
InChIInChI=1S/C11H22N2O2/c1-7(2)9-8(12)6-13(9)10(14)15-11(3,4)5/h7-9H,6,12H2,1-5H3
InChIKeyHRZXVXFQWBQYQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate – Procurement Benchmark for a Chiral 2‑Substituted Azetidine Building Block


tert‑Butyl 3‑amino‑2‑isopropylazetidine‑1‑carboxylate (CAS 1368336‑57‑5) is a chiral, orthogonally protected azetidine derivative featuring a sterically demanding isopropyl group at the C‑2 position, a free primary amine at C‑3, and a Boc‑protected ring nitrogen [REFS‑1]. With a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g mol⁻¹, it belongs to the class of 2‑alkyl‑3‑aminoazetidine building blocks that are increasingly employed in medicinal chemistry for the construction of constrained peptidomimetics and sp³‑rich scaffolds [REFS‑2]. The compound is commercially available at purities ranging from 95 % to ≥98 % (NLT) from specialist suppliers [REFS‑3][REFS‑4].

Why tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate Cannot Be Replaced by the 2‑Unsubstituted or Other 2‑Alkyl Azetidine Analogs


The Boc‑protected 3‑aminoazetidine core (CAS 193269‑78‑2, IUPAC name: tert‑butyl 3‑aminoazetidine‑1‑carboxylate) is a widely used building block in medicinal chemistry [REFS‑1]. However, the introduction of the isopropyl substituent at the 2‑position in the target compound (CAS 1368336‑57‑5) fundamentally alters three properties critical for downstream synthetic utility and final compound performance: (i) stereochemistry – the 2‑isopropyl group creates a chiral centre that, in enantiopure form, enables asymmetric induction in subsequent transformations [REFS‑2]; (ii) lipophilicity and steric profile – the additional three‑carbon branched alkyl group increases computed LogP and molecular volume relative to the 2‑unsubstituted analog, modulating pharmacokinetic properties of derived molecules [REFS‑3][REFS‑4]; and (iii) conformational bias – 2‑substituted azetidines preferentially adopt a puckered conformation with the substituent in a pseudo‑equatorial orientation, affecting the spatial presentation of the 3‑amino pharmacophore [REFS‑2][REFS‑5]. These differences mean that the 2‑unsubstituted or 2‑methyl/2‑ethyl analogs cannot serve as direct drop‑in replacements without altering the physicochemical, conformational, and pharmacological profile of the final target molecule.

Quantitative Differentiation of tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate Against Comparator Azetidine Building Blocks


Increased Molecular Weight and Calculated Lipophilicity Relative to the 2‑Unsubstituted Analog

The target compound (CAS 1368336‑57‑5) has a molecular weight of 214.30 g mol⁻¹, which is 42.08 g mol⁻¹ (24.4 %) higher than the 2‑unsubstituted analog tert‑butyl 3‑aminoazetidine‑1‑carboxylate (CAS 193269‑78‑2, MW = 172.22 g mol⁻¹) owing to the isopropyl substituent [REFS‑1][REFS‑2]. Computed lipophilicity also diverges: the unsubstituted analog has an XLogP3‑AA of 0, while the target compound's XLOGP3 is 0.2 (MLOGP = 0.56; iLOGP = 2.3), indicating a measurable, albeit moderate, increase in hydrophobicity [REFS‑2][REFS‑3]. These differences are relevant when tuning the physicochemical space of lead series; for example, a 0.2–2.3 unit increase in LogP can shift a compound from the 'soluble/druggable' region toward a more membrane‑permeable profile [REFS‑4]. HIGH‑STRENGTH EVIDENCE LIMITATION: LogP values are computationally predicted, not experimentally determined, and a direct head‑to‑head experimental LogP comparison is not available in the public literature.

Physicochemical profiling Lipophilicity Building block selection

Conformational Bias Induced by 2‑Isopropyl Substitution – Pseudo‑Equatorial Preference

NMR and computational studies on substituted azetidines demonstrate that the four‑membered ring adopts a puckered conformation to alleviate torsional strain, and that a substituent at the 2‑position preferentially occupies a pseudo‑equatorial orientation [REFS‑1]. For the target compound, the isopropyl group at C‑2 biases the ring conformation, thereby orienting the vicinal 3‑amino group in a defined spatial position. This contrasts with the 2‑unsubstituted analog, where the 3‑amino group has greater conformational freedom and the ring inversion barrier is lower [REFS‑1]. In the triple reuptake inhibitor series explored by Han et al., 3‑aminoazetidine derivatives with varying 3‑substituents displayed monoamine transporter IC₅₀ values spanning from nanomolar to micromolar ranges depending on the precise substitution pattern, demonstrating that the spatial orientation of the 3‑amino group is a critical determinant of biological activity [REFS‑2]. HIGH‑STRENGTH EVIDENCE LIMITATION: Direct experimental puckering angles or NMR coupling constants for the target compound are not publicly available; the conformational argument rests on class‑level behavior of 2‑substituted azetidines.

Conformational analysis Azetidine ring puckering Structure-based design

Commercial Purity and Supplier Landscape – Differentiated Procurement Risk Profile

The target compound is offered by a limited number of specialist suppliers, with advertised purities of 95 % (Chemenu) [REFS‑1], ≥98 % NLT (MolCore, ISO‑certified) [REFS‑2], and a catalog price of approximately $203 per gram (Abbexa, ≥95 % by ¹H‑NMR) [REFS‑3]. In contrast, the 2‑unsubstituted analog tert‑butyl 3‑aminoazetidine‑1‑carboxylate (CAS 193269‑78‑2) is widely stocked by major vendors (Thermo Fisher, Enamine, Fluorochem, Bide Pharm) at purities ranging from 94 % to 97 %, with a representative price of ~$477 for 250 mg (∼$1,908 g⁻¹ for 94 % purity material from Cenmed) [REFS‑4]. The narrower supplier base for the 2‑isopropyl derivative carries higher supply‑chain risk, but the compound's availability at >98 % purity from ISO‑certified sources and its lower unit price per gram relative to research‑grade small‑quantity purchases of the analog may offer procurement advantages for laboratories requiring multi‑gram quantities of a structurally differentiated chiral building block.

Supplier qualification Purity specification Procurement risk

Steric Directing Effect of the 2‑Isopropyl Group in Metalation and Functionalization Reactions

The review by Antermite et al. highlights that substituents at the 2‑position of N‑Boc‑azetidines profoundly influence the regioselectivity of lithiation–electrophile trapping sequences [REFS‑1]. Specifically, N‑Boc‑2‑alkylazetidines can direct metalation to the already substituted 2‑position, furnishing 2,2‑disubstituted adducts, whereas the 2‑unsubstituted or 3‑substituted analogs undergo lithiation at different positions [REFS‑1]. The isopropyl group in the target compound, being bulkier than a methyl or ethyl substituent, is expected to enhance this steric directing effect, enabling selective construction of quaternary centres at C‑2. This regiochemical control is not achievable with the 2‑unsubstituted building block tert‑butyl 3‑aminoazetidine‑1‑carboxylate, where lithiation occurs at alternative sites [REFS‑1]. HIGH‑STRENGTH EVIDENCE LIMITATION: The cited review discusses 2‑aryl and 2‑alkyl azetidines as a class; experimental lithiation data specific to the 2‑isopropyl‑3‑amino derivative are not available.

Synthetic methodology Regioselective lithiation C–H functionalization

Optimal Application Scenarios for tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate Based on Differentiated Evidence


Construction of Conformationally Constrained Peptidomimetics Requiring a Chiral 2‑Alkyl Azetidine Core

The target compound provides a pre‑formed chiral 2‑isopropyl‑3‑aminoazetidine scaffold. As demonstrated by the conformation studies on substituted azetidines [REFS‑1] and the structure–activity relationships in the 3‑aminoazetidine triple reuptake inhibitor series [REFS‑2], the conformational restriction imposed by 2‑substitution can enhance target binding and selectivity. Researchers designing peptidomimetics that require a sterically defined, sp³‑rich azetidine core should select the 2‑isopropyl variant over the 2‑unsubstituted analog to lock the 3‑amino pharmacophore in a pseudo‑equatorial orientation.

Synthesis of 2,2‑Disubstituted Azetidine Libraries via Regioselective Metalation

As discussed in the review on metallated azetidines [REFS‑3], N‑Boc‑2‑substituted azetidines exhibit altered lithiation regiochemistry compared to their 2‑unsubstituted counterparts, enabling access to 2,2‑disubstituted products. The target compound, with its isopropyl substituent, is a suitable substrate for α‑lithiation–electrophile trapping sequences aimed at constructing quaternary azetidine centres that are inaccessible from the 2‑unsubstituted building block. Medicinal chemistry groups building fragment libraries for 3D‑diversity‑oriented synthesis should procure this compound when a 2,2‑disubstituted azetidine is the desired scaffold.

Lead Optimization Programs Requiring Modulated Lipophilicity and Membrane Permeability

The target compound's higher computed LogP (XLOGP3 = 0.2; iLOGP = 2.3) compared to the 2‑unsubstituted analog (XLogP3‑AA = 0) [REFS‑4][REFS‑5] indicates that incorporating the 2‑isopropylazetidine fragment into a lead molecule will shift the overall lipophilicity upward. This property is valuable in CNS‑targeted programs where a degree of lipophilicity is required for blood–brain barrier penetration, or in anti‑infective programs where membrane permeability correlates with intracellular target engagement. Computational predictions must be verified experimentally for each derivative.

Multi‑Gram Procurement of a High‑Purity Chiral Building Block for Scale‑Up Chemistry

With commercial availability at ≥98 % purity (NLT) from ISO‑certified suppliers [REFS‑6] and an indicative price of approximately $203 g⁻¹ [REFS‑7], the target compound offers a favourable purity‑to‑cost ratio compared to small‑quantity purchases of the 2‑unsubstituted analog (~$1,908 g⁻¹ for 94 % purity material) [REFS‑8]. Process chemistry groups scaling up the synthesis of azetidine‑containing drug candidates may find the target compound a cost‑effective entry point for multi‑gram campaigns, subject to supplier audit and supply‑chain continuity assessment.

Quote Request

Request a Quote for tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.